6-Bromo-3-fluoro-2-hydroxybenzotrifluoride
Overview
Description
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride is an organic compound with the molecular formula C7H3BrF4O. It is a derivative of benzotrifluoride, characterized by the presence of bromine, fluorine, and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-hydroxybenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:
Bromination: Benzotrifluoride is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typical reagents for coupling reactions.
Major Products Formed
Substitution: Formation of various substituted benzotrifluoride derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and hydroxyl groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-methoxybenzotrifluoride
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride
Uniqueness
6-Bromo-3-fluoro-2-hydroxybenzotrifluoride is unique due to its specific combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-bromo-6-fluoro-2-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFGSOXSGZDNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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